

Ipatasertib clinical trial results versus placebo

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Compound Focus: Ipatasertib

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Clinical Trial Results: Ipatasertib vs. Placebo

Cancer Type / Trial Name	Treatment Regimen	Key Patient Population	Median PFS (Ipatasertib vs. Placebo)	Hazard Ratio (HR) & P-value
mTNBC (LOTUS) [1]	Ipatasertib + Paclitaxel	Intention-to-Treat (ITT)	6.2 vs. 4.9 months	HR 0.60; 95% CI 0.37–0.98; p=0.037
mTNBC (LOTUS) [1]	Ipatasertib + Paclitaxel	PTEN-low tumors	6.2 vs. 3.7 months	HR 0.59; 95% CI 0.26–1.32; p=0.18
ER+/HER2- mBC (FINER) [2]	Ipatasertib + Fulvestrant	ITT (post-CDK4/6i & AI)	5.32 vs. 1.94 months	HR 0.61; 95% CI 0.46–0.81; p=0.0007
ER+/HER2- mBC (FINER) [2]	Ipatasertib + Fulvestrant	AKT pathway-altered	5.45 vs. 1.91 months	HR 0.47; 95% CI 0.31–0.72; p=0.0005
mCRPC (IPATential150) [3] [4]	Ipatasertib + Abiraterone	PTEN-loss (by IHC)	18.5 vs. 16.5 months	HR 0.77; 95% CI 0.61–0.98; p=0.034

Detailed Experimental Protocols

The conclusions in the table above are derived from rigorous, randomized controlled trials. Here is a detailed look at their methodologies.

LOTUS Trial (NCT02162719) in mTNBC [1]

- **Study Design:** Randomized, double-blind, placebo-controlled, phase 2 trial.
- **Participants:** 124 women with previously untreated, inoperable, locally advanced or metastatic TNBC.
- **Intervention:** Patients were randomized 1:1 to receive:
 - **Ipatasertib arm:** Oral **ipatasertib** (400 mg, days 1–21) + IV paclitaxel (80 mg/m², days 1, 8, 15) in 28-day cycles.
 - **Placebo arm:** Oral placebo + IV paclitaxel on the same schedule.
- **Primary Endpoints:** Progression-free survival (PFS) in the ITT population and in the subgroup with PTEN-low tumors.
- **Stratification:** Patients were stratified based on previous therapy, chemotherapy-free interval, and tumor PTEN status.

FINER Trial (NCT04650581) in ER+/HER2- mBC [2]

- **Study Design:** Randomized, double-blind, placebo-controlled, phase 3 trial.
- **Participants:** 250 patients with ER-positive, HER2-negative metastatic breast cancer whose disease progressed on frontline CDK4/6 inhibitor and aromatase inhibitor.
- **Intervention:** Patients were randomized 1:1 to receive:
 - **Ipatasertib arm:** Oral **ipatasertib** (400 mg, days 1–21) + intramuscular fulvestrant (500 mg on days 1, 14, 28, then every 28 days).
 - **Placebo arm:** Oral placebo + fulvestrant on the same schedule.
- **Primary Endpoint:** PFS assessed by RECIST 1.1 in the ITT population.

IPATential150 Trial (NCT03072238) in mCRPC [3] [4]

- **Study Design:** Randomized, double-blind, placebo-controlled, phase 3 trial.
- **Participants:** 1101 men with previously untreated metastatic castration-resistant prostate cancer (mCRPC).
- **Intervention:** Patients were randomized 1:1 to receive:

- **Ipatasertib arm:** Oral **ipatasertib** (400 mg daily) + abiraterone (1000 mg daily) + prednisolone (5 mg twice daily).
- **Placebo arm:** Oral placebo + abiraterone + prednisolone.
- **Primary Endpoints:** Radiographic PFS (rPFS) in patients with PTEN-loss tumors (by immunohistochemistry) and in the ITT population.

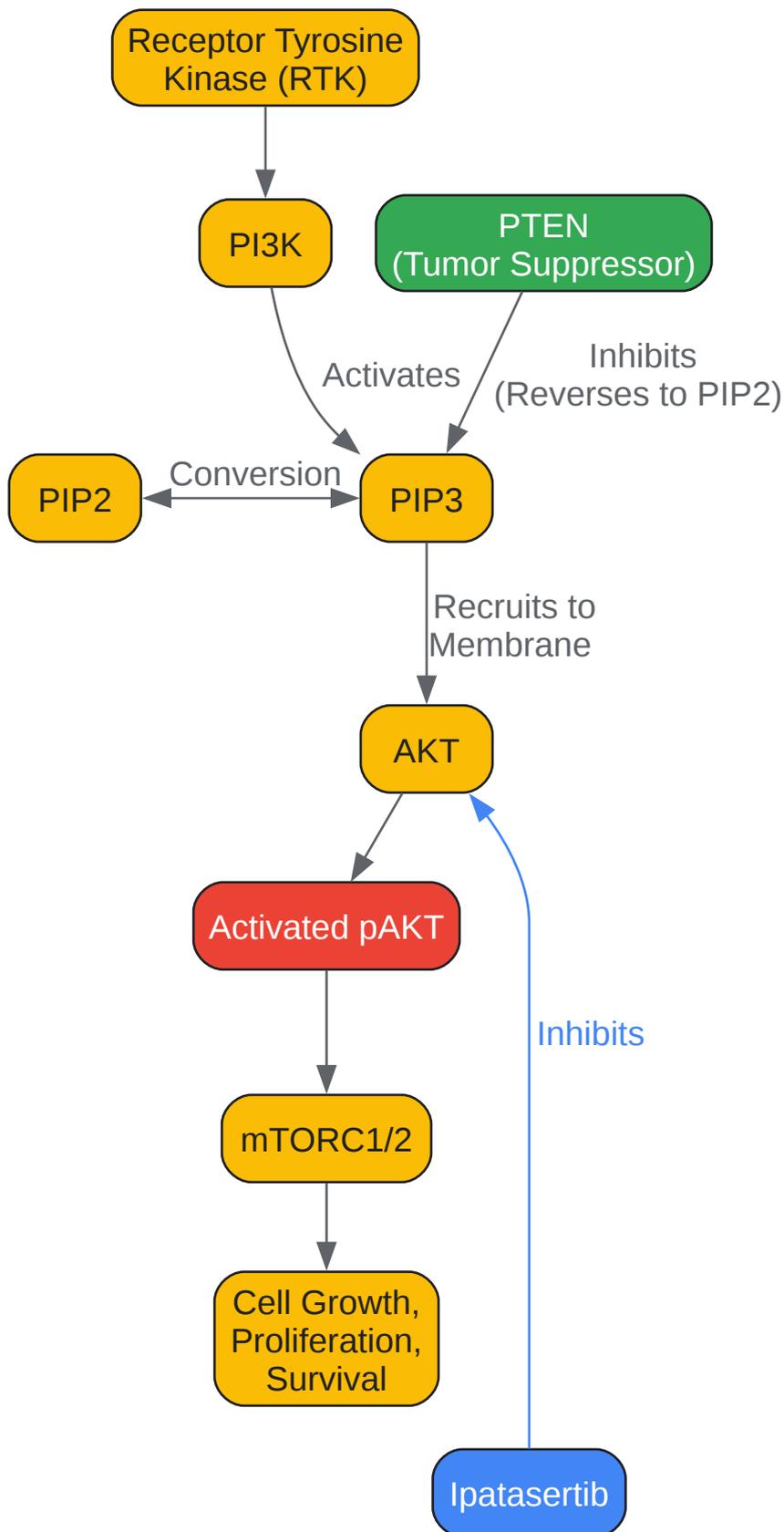
Safety and Tolerability Profile

The efficacy of **ipatasertib** is accompanied by a manageable but distinct safety profile. The table below compares common adverse events (AEs) associated with **ipatasertib** versus placebo across trials.

Adverse Event	Ipatasertib Arm (Incidence)	Placebo Arm (Incidence)	Notes
Diarrhea	Very Common (e.g., 87.1% in FINER) [2]	Less Common (e.g., 25.0% in FINER) [2]	Most common AE; often Grade 1/2, but Grade 3 can occur [1] [2].
Hyperglycemia	Common (e.g., 43.6% in FINER) [2]	Less Common (e.g., 33.1% in FINER) [2]	On-target effect of AKT inhibition [2].
Nausea	Common (e.g., 58.9% in FINER) [2]	Less Common (e.g., 25.0% in FINER) [2]	Typically low grade [2].
Fatigue	Common (e.g., 40.3% in FINER) [2]	Less Common (e.g., 25.0% in FINER) [2]	-
Rash	Reported [3]	-	-
Decreased Neutrophil Count/Neutropenia	Reported [1]	Reported [1]	Can be related to combination chemotherapy (e.g., paclitaxel).

Biomarkers and Mechanism of Action

Ipatasertib's activity is closely linked to the PI3K/AKT signaling pathway, a frequently dysregulated driver in many cancers. The following diagram illustrates the pathway and **ipatasertib**'s targeted mechanism.



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The PI3K/AKT/mTOR pathway is a central regulator of cell survival and growth [1] [5]. Key biomarkers that predict sensitivity to **ipatasertib** include:

- **PIK3CA/AKT1/PTEN alterations:** Genetic alterations in these pathway components are associated with higher baseline AKT phosphorylation (pAKT) and enriched clinical benefit from **ipatasertib** [6] [7].
- **pTEN loss:** Loss of the PTEN tumor suppressor, a negative regulator of the pathway, is a strong predictor of response, particularly in prostate cancer and TNBC [1] [3] [4].
- **pAKT levels:** Tumors with high levels of phosphorylated AKT (pAKT) are more "addicted" to AKT signaling, making them more sensitive to AKT inhibition, even in the absence of known genomic alterations [7].

Conclusion for Drug Development Professionals

Clinical data consistently demonstrates that adding **ipatasertib** to standard-of-care therapy provides a statistically significant PFS advantage over placebo in specific settings:

- **Strongest Efficacy Signal:** The most robust benefits are observed in **biomarker-selected populations**, particularly tumors with **PTEN loss** or other alterations in the **PI3K/AKT/PTEN axis** [1] [2] [4].
- **Manageable Safety:** The safety profile is characterized by on-target, manageable adverse events like diarrhea and hyperglycemia, requiring proactive management [1] [2].
- **Future Directions:** Research continues to refine patient selection, exploring combinations with immunotherapy [6] and the role of functional protein signaling maps beyond genomic biomarkers alone [7].

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